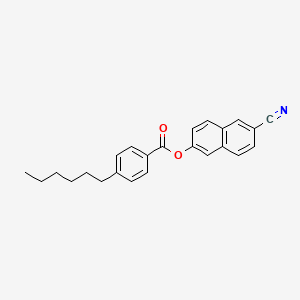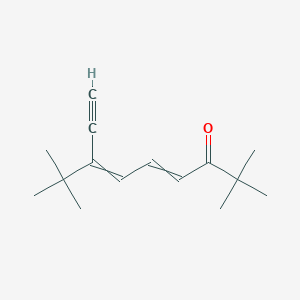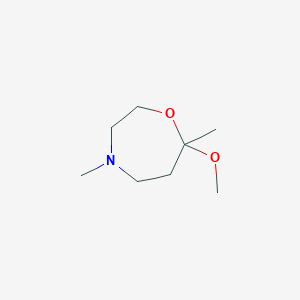
Methyl 2-methylidene-5-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methylidene-5-oxohexanoate is an organic compound with the molecular formula C8H12O3. It is an ester derivative, characterized by the presence of a methylidene group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-methylidene-5-oxohexanoate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with formaldehyde under basic conditions. The reaction proceeds via aldol condensation, followed by dehydration to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound typically involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the aldol condensation and subsequent dehydration steps .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methylidene-5-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the methylidene group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-methylidene-5-oxohexanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of methyl 2-methylidene-5-oxohexanoate involves its interaction with various molecular targets. The methylidene group can act as an electrophile, reacting with nucleophiles in biological systems. The ketone group can also participate in redox reactions, influencing the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-oxohexanoate: Similar in structure but lacks the methylidene group.
Methyl acetoacetate: Contains a similar ester and ketone functional group but differs in the overall structure.
Methyl 3-oxohexanoate: Another ester with a ketone group but differs in the position of the functional groups.
Propriétés
Numéro CAS |
58371-22-5 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
methyl 2-methylidene-5-oxohexanoate |
InChI |
InChI=1S/C8H12O3/c1-6(8(10)11-3)4-5-7(2)9/h1,4-5H2,2-3H3 |
Clé InChI |
CZMAZUJMOQFCBB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC(=C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


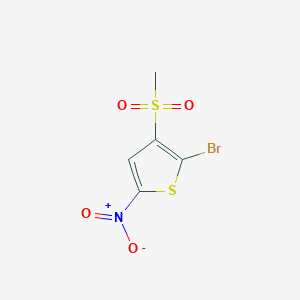
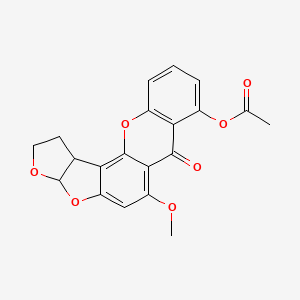


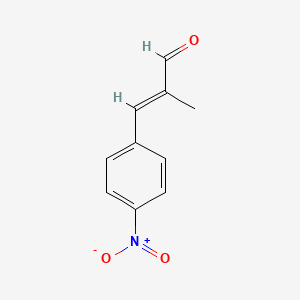
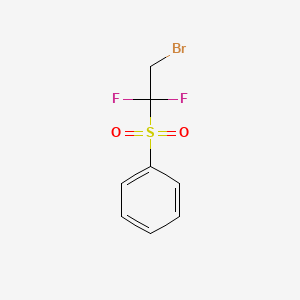
![2,2'-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14626161.png)

